![molecular formula C20H25N5O4S B2543041 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide CAS No. 2034370-10-8](/img/structure/B2543041.png)
3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide is a complex organic compound with unique structural and chemical properties. This compound is notable for its multifaceted applications in various scientific fields such as chemistry, biology, medicine, and industry. Its intricate molecular framework makes it an interesting subject for synthetic and reaction-based studies.
Aplicaciones Científicas De Investigación
This compound has extensive applications in scientific research:
Chemistry: : Used as a model compound for studying reaction mechanisms and synthetic strategies.
Biology: : Serves as a probe in biochemical assays to investigate enzyme functions and inhibitor screenings.
Medicine: : Explored for potential therapeutic uses, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Utilized in the development of novel materials, including polymers and coatings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide involves multiple steps, starting from the preparation of intermediates like 3-methylbenzenesulfonamide. The synthetic route typically includes:
N-alkylation of 3-methylbenzenesulfonamide with suitable reagents to form the core sulfonamide structure.
Introduction of the pyrrolo[3,4-d]pyrimidine ring system via cyclization reactions under controlled conditions.
Morpholino group installation through nucleophilic substitution or condensation reactions.
Industrial Production Methods: : Industrial production usually follows optimized synthetic pathways with enhanced reaction yields and scalability. Key steps may include catalytic hydrogenation, solvent-free reactions, and use of green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative transformations, often facilitated by reagents like potassium permanganate or hydrogen peroxide.
Reduction: : Reduction reactions may involve agents such as sodium borohydride or catalytic hydrogenation.
Substitution: : Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the core structure.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, dichloromethane as solvent, and ambient temperature.
Reduction: : Sodium borohydride in methanol or ethanol, under mild heating.
Substitution: : Chlorinating agents or alkyl halides in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation products often include hydroxylated derivatives.
Reduction products may be alcohols or amines.
Substitution reactions can yield various alkylated or arylated derivatives.
Mecanismo De Acción
The compound exerts its effects through several molecular mechanisms:
Molecular Targets: : Interacts with enzymes, receptors, and nucleic acids, altering their function.
Pathways Involved: : Can modulate signaling pathways such as the MAPK/ERK pathway, influencing cell growth and differentiation.
Comparación Con Compuestos Similares
Compared to other sulfonamides and pyrrolo[3,4-d]pyrimidine derivatives, 3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide is unique due to its specific functional group arrangement, which enhances its reactivity and biological activity. Similar compounds might include:
Sulfonamides: : 4-chlorobenzenesulfonamide, p-toluenesulfonamide.
Pyrrolo[3,4-d]pyrimidines: : 2-aminopyrrolo[3,4-d]pyrimidine, 5-methylpyrrolo[3,4-d]pyrimidine.
By highlighting its distinct structural and functional properties, the compound stands out for its versatile applications and potential in scientific advancements.
Propiedades
IUPAC Name |
3-methyl-N-[3-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)-3-oxopropyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-15-3-2-4-17(11-15)30(27,28)22-6-5-19(26)25-13-16-12-21-20(23-18(16)14-25)24-7-9-29-10-8-24/h2-4,11-12,22H,5-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOHVCAOKONLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone](/img/structure/B2542958.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)pivalamide](/img/structure/B2542959.png)
![ethyl 2-[1-oxo-3-thioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]acetate](/img/structure/B2542961.png)
![2-Azabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B2542962.png)
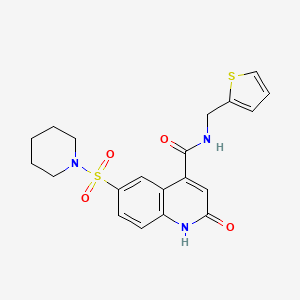
![N-(2-methylphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide](/img/structure/B2542964.png)
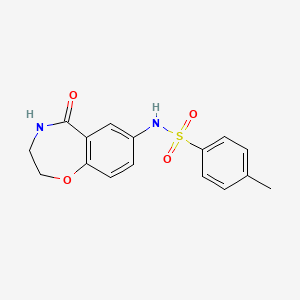
![6,7-dimethoxy-4-[(3-methylbutyl)amino]quinazoline-2(1H)-thione](/img/new.no-structure.jpg)
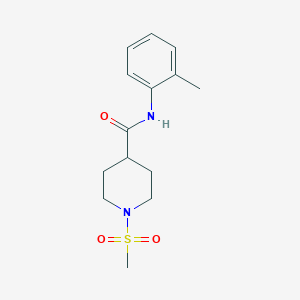
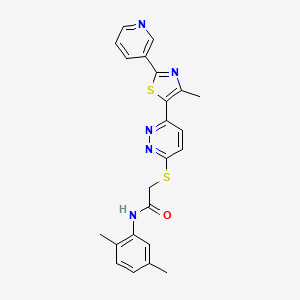
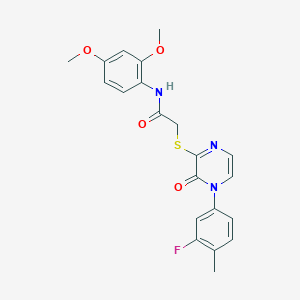
![(Z)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylprop-2-en-1-one](/img/structure/B2542977.png)
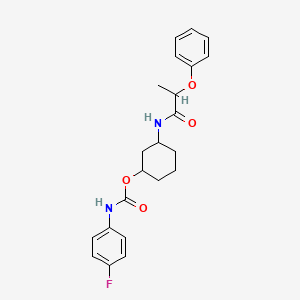
![2-{[2-ethyl-7-oxo-6-(2-phenylethyl)-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2542981.png)
